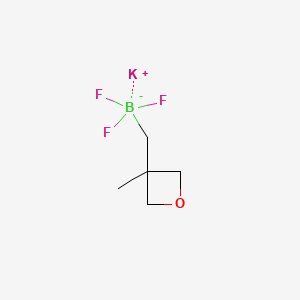
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is a chemical compound with the molecular formula C4H7BF3OK It is a boron-containing compound that features a trifluoromethyl group and an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with an oxetane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have significant applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Wirkmechanismus
The mechanism of action of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide involves its interaction with molecular targets through the formation of boron-carbon bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The oxetane ring provides structural rigidity, making the compound suitable for applications in materials science and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[(oxetan-3-yl)methyl]boranuide
- Potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide
- Potassium trifluoro(oxetan-3-yl)borate
Uniqueness
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is unique due to the presence of the trifluoromethyl group and the oxetane ring. These structural features confer enhanced reactivity and stability, making it a valuable compound in various research and industrial applications. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .
Eigenschaften
Molekularformel |
C5H9BF3KO |
|---|---|
Molekulargewicht |
192.03 g/mol |
IUPAC-Name |
potassium;trifluoro-[(3-methyloxetan-3-yl)methyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(3-10-4-5)2-6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
InChI-Schlüssel |
FDHABMNJKBEQFF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1(COC1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13487699.png)
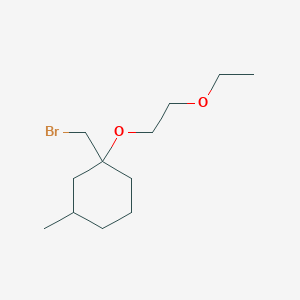
![benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)

![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
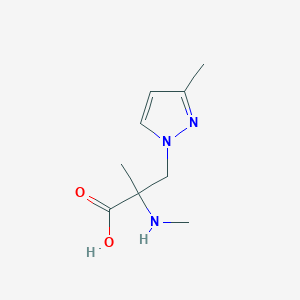
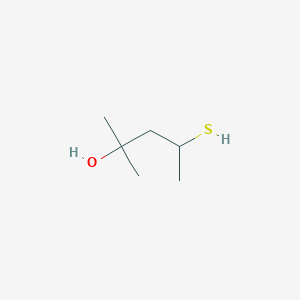
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
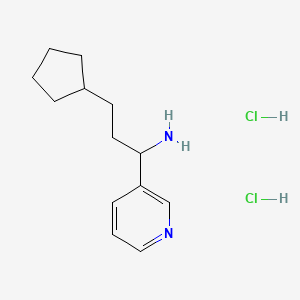

![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)
